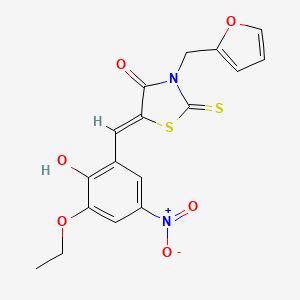

![molecular formula C23H19N5O3S B4585574 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585574.png)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide" involves multi-step chemical reactions, starting from basic heterocyclic moieties to achieve the desired structural framework. For instance, the condensation of triazole thiol with chloroacetamide derivatives in the presence of anhydrous potassium carbonate has been described as a method to synthesize analogs of this compound, highlighting the importance of specific reagents and conditions in obtaining high yield and purity of the desired products (Mahyavanshi, Parmar, & Mahato, 2011).

Molecular Structure Analysis

The molecular structure of related compounds typically involves extensive spectroscopic analysis, including 1H NMR, IR, and mass spectrometry, to elucidate the positions of substituents and the overall molecular framework. Such analyses confirm the presence of the triazole ring, benzodioxin moiety, and acetamide linkage, which are crucial for the biological activity of these compounds. The detailed structural elucidation aids in understanding the interaction of these molecules with biological targets (Abbasi et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving the compound or its analogs focus on modifications to enhance biological activity or solubility. For example, the replacement of the acetamide group with alkylurea in similar compounds has been explored to improve pharmacological profiles, demonstrating the versatility of the core structure in accommodating functional group modifications for desired properties (Wang et al., 2015).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline form, are critical for the compound's formulation and delivery. While specific data on "N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide" were not found, related compounds exhibit varied solubilities and melting points, influenced by their molecular structure and substituent groups, which are essential considerations for pharmaceutical development.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pKa, determine the compound's behavior in biological systems and its interaction with biological macromolecules. For example, the pKa values of similar compounds have been studied to understand their ionization states at physiological pH, which affects their absorption, distribution, metabolism, and excretion (ADME) profiles, critical for drug design (Duran & Canbaz, 2013).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Several studies have focused on the synthesis of novel compounds with potential biological activities. For instance, the reactivity of certain acetamide derivatives towards nitrogen-based nucleophiles has been investigated, leading to the synthesis of compounds with good antimicrobial activity (Fahim & Ismael, 2019). Similarly, compounds containing thioamide groups have shown antifungal and plant growth regulating activities (Liu et al., 2005).

Antitumor Activity

Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems has highlighted their potential antitumor activity. These compounds have been screened in vitro against a wide range of human tumor cell lines, with some showing considerable anticancer activity (Yurttaş et al., 2015).

Antimicrobial Screening

A series of synthesized compounds have been screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity, demonstrating the importance of the 1,2,4-triazole ring system for pharmaceutical activity (MahyavanshiJyotindra et al., 2011).

Insecticidal Assessment

Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis, showing the diverse applications of these compounds beyond human health (Fadda et al., 2017).

Kinase Inhibitory and Anticancer Activities

N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory activities, along with their anticancer activities, demonstrating the therapeutic potential of such compounds in oncology (Fallah-Tafti et al., 2011).

Antimalarial and COVID-19 Drug Potential

Sulfonamides derived from N-(phenylsulfonyl)acetamide have shown promising in vitro antimalarial activity, with additional studies exploring their potential as COVID-19 drugs through computational calculations and molecular docking studies (Fahim & Ismael, 2021).

Anti-Diabetic Agents

A series of new compounds have been synthesized and evaluated for their anti-diabetic potentials, demonstrating the ongoing search for effective treatments for chronic conditions like type-2 diabetes (Abbasi et al., 2023).

Propiedades

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O3S/c29-21(25-16-9-10-19-20(14-16)31-13-12-30-19)15-32-23-27-26-22(18-8-4-5-11-24-18)28(23)17-6-2-1-3-7-17/h1-11,14H,12-13,15H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZBZKWEHXXMIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

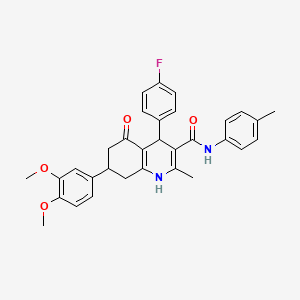

![4-{[1-benzyl-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4585493.png)

![2-{[(2-methoxy-5-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4585518.png)

![5-(2-butoxybenzylidene)-2-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4585530.png)

![ethyl 2-({2-[(2-methoxyethyl)thio]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4585534.png)

![2-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B4585554.png)

![3-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-5-(methylthio)-1H-1,2,4-triazole](/img/structure/B4585558.png)

![ethyl 4-methyl-2-{[(5-methyl-2-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4585561.png)

![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2,5-dimethyl-3-furamide](/img/structure/B4585569.png)

![2-{4-[4-(1H-indol-3-yl)butanoyl]-1-piperazinyl}-4-methylquinoline](/img/structure/B4585571.png)

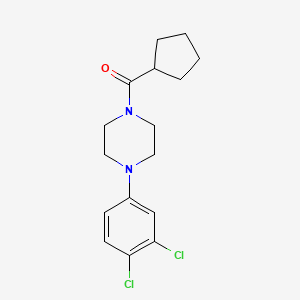

![N-cyclohexyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4585588.png)

![N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]aniline](/img/structure/B4585599.png)